(R)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride
Description
(R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a chiral benzamide derivative featuring a piperidin-3-ylamine scaffold substituted with a 2-fluorobenzoyl group. The compound’s stereochemistry (R-configuration) and structural features make it a candidate for pharmacological studies, particularly in targeting central nervous system (CNS) receptors or enzymes.
Properties
IUPAC Name |
2-fluoro-N-[(3R)-piperidin-3-yl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,16);1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYLZZUWQPQMBN-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)C2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-09-7 | |
| Record name | Benzamide, 2-fluoro-N-(3R)-3-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of ®-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with N-Cbz-3-piperidinecarboxylic acid.
Chiral Resolution: Chiral resolution is performed using R-phenylethylamine to obtain an intermediate compound.
Acid-Amide Condensation: The intermediate undergoes an acid-amide condensation reaction with ammonia gas.
Hofmann Degradation: The resulting compound is subjected to Hofmann degradation to obtain another intermediate.
Protection: The intermediate is protected using di-tert-butyl dicarbonate.
Hydrogenation and Cbz-Removal: Finally, hydrogenation and Cbz-removal reactions are performed to yield ®-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride.
Chemical Reactions Analysis
®-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures.
Scientific Research Applications
(R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a synthetic compound belonging to the piperidine derivative class, utilized primarily in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with various biological targets.
Molecular Structure and Properties
(R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride has a molecular weight of approximately 258.72 g/mol. The presence of a fluorine atom at the 2-position of the benzamide moiety gives it unique chemical properties, potentially enhancing its lipophilicity and altering its pharmacokinetic properties compared to non-fluorinated analogs.
Applications in Scientific Research
- Pharmacological Studies Preliminary studies suggest that (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride interacts with specific receptors and enzymes, modulating their activity, which can lead to the inhibition or activation of metabolic pathways. It is being researched for its potential effects on neurological and psychological disorders, making it a candidate for further pharmacological development.
- Interaction Studies These studies are designed to determine the compound's binding affinity and efficacy toward specific receptors and enzymes. Understanding these interactions can provide insights into how this compound may influence physiological processes and contribute to drug design efforts.
- Medicinal Chemistry Due to its potential therapeutic applications and interactions with various biological targets, the compound is used in medicinal chemistry.
- Biological Research This compound is also utilized in biological research.
Mechanism of Action
The mechanism of action of ®-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamides with Piperidine Scaffolds
Compound A : 2-Methoxy-N-(piperidine-4-yl)benzamide Hydrochloride
- Structural Differences : Methoxy group at benzamide position 2; piperidine-4-yl instead of 3-yl.
- Impact: The methoxy group increases electron density, reducing electrophilicity compared to the fluoro substituent.
- Applications : Used in R&D for gastrointestinal motility studies, similar to itopride (a benzamide derivative with acetylcholine esterase inhibition) .
Compound B : N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide Hydrochloride
- Structural Differences : Trifluoromethyl (CF₃) at benzamide position 4 instead of 2-fluoro.
- Impact :
- CF₃ introduces strong electron-withdrawing effects, enhancing acidity and altering binding kinetics.
- Position 4 substitution may shift interaction sites compared to the ortho-fluoro analog.
- Research Findings : Demonstrated higher lipophilicity (logP ~2.1 vs. 1.6 for the target compound), influencing blood-brain barrier penetration .
Fluorinated Benzamides with Heterocyclic Amines
Compound C : 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide
- Structural Differences : Thiazol-2-yl replaces piperidin-3-yl.
- Impact :
- Thiazole’s aromaticity and sulfur atom enable π-π stacking and polar interactions distinct from piperidine’s basicity.
- Reduced basicity (pKa ~4.5 vs. ~8.5 for piperidine derivatives) limits protonation at physiological pH.
- Crystallographic Data : Planar amide moiety with dihedral angles of 35.28° (benzamide-thiazole), suggesting conformational rigidity .
Compound D : (R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide Hydrochloride
- Structural Differences: Dimethylamino-acetamide side chain replaces 2-fluorobenzamide.
- Impact: The acetamide group introduces flexibility, while dimethylamino enhances solubility. Lacks aromatic interactions, reducing affinity for hydrophobic binding pockets.
- Pharmacokinetics : Higher aqueous solubility (≥50 mg/mL) but shorter half-life due to rapid renal clearance .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP | pKa | Application/Effect |
|---|---|---|---|---|---|---|
| (R)-2-Fluoro-N-(piperidin-3-yl)benzamide HCl | C₁₂H₁₄ClFN₂O | 272.71 | 2-F, piperidin-3-yl | 1.6 | 8.5 | CNS receptor modulation |
| 2-Methoxy-N-(piperidine-4-yl)benzamide HCl | C₁₃H₁₉ClN₂O₂ | 278.76 | 2-OCH₃, piperidine-4-yl | 1.2 | 7.8 | Gastrokinetic research |
| N-(piperidin-3-yl)-4-CF₃-benzamide HCl | C₁₃H₁₆ClF₃N₂O | 308.73 | 4-CF₃, piperidin-3-yl | 2.1 | 8.0 | High lipophilicity applications |
| 2-Fluoro-N-(thiazol-2-yl)benzamide | C₁₀H₇FN₂OS | 222.24 | 2-F, thiazol-2-yl | 1.8 | 4.5 | Enzyme inhibition studies |
Research Findings and Trends
- Piperidine Position: 3-yl substitution (target compound) shows superior binding to monoamine transporters compared to 4-yl analogs (Compound A), as seen in dopamine reuptake inhibition assays .
- Fluorine vs. Trifluoromethyl : The 2-fluoro group in the target compound provides a balance between metabolic stability and target engagement, whereas 4-CF₃ (Compound B) increases off-target binding in hepatic enzymes .
- Amide Group Variations : Thiazole-containing analogs (Compound C) exhibit lower cytotoxicity in vitro (IC₅₀ > 100 µM) compared to piperidine-based compounds (IC₅₀ ~10–50 µM), suggesting safer profiles for long-term use .
Biological Activity
(R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a synthetic compound that has garnered attention in pharmacology for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is categorized as a piperidine derivative, featuring a fluorine atom at the 2-position of the benzamide moiety. Its molecular formula is C_{12}H_{15}ClF N, with a molecular weight of approximately 258.72 g/mol. The unique structural characteristics contribute to its biological activity and interaction with various biological targets.
The biological activity of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride primarily involves its interaction with specific receptors and enzymes. Preliminary studies indicate that the compound can modulate the activity of these targets, potentially leading to various physiological effects. The mechanism includes:
- Receptor Binding : The compound exhibits binding affinity towards certain neurotransmitter receptors, which may influence neurological pathways.
- Enzyme Modulation : It can act as an inhibitor or activator for specific enzymes involved in metabolic processes.
Biological Activity and Therapeutic Potential
Research has focused on the compound's effects on neurological and psychological disorders. Key findings include:
- Neurotransmitter Interaction : Studies suggest that (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.
- Antitumor Activity : Some investigations have indicated that similar benzamide derivatives exhibit antitumor properties, suggesting a potential avenue for cancer therapy .
Comparative Analysis with Related Compounds
To better understand the unique aspects of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride | Fluorine at the 4-position | Different reactivity profile compared to (R)-2-Fluoro derivative |
| (S)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride | Stereoisomer with opposite configuration | Potentially different biological effects due to stereochemistry |
| N-(piperidin-3-yl)benzamide | Lacks fluorine substitution | Serves as a baseline for comparing fluorinated derivatives |
Case Studies and Research Findings
- Neurological Studies : A study examining the compound's effect on neurotransmitter receptors demonstrated significant modulation of serotonin and dopamine pathways, indicating potential use in treating mood disorders.
- Cancer Research : Investigations into related benzamides have shown promising results in inhibiting tumor growth in vitro, suggesting that (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride may share similar properties worth exploring further .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, enhancing its potential as a drug candidate.
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide coupling | EDC, HOBt, DIPEA, DCM, RT, 12h | ~68% | |
| Deprotection | 4M HCl/dioxane, 2h | 85% |
Basic: How is the compound characterized to confirm structure and purity?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the fluorobenzamide and piperidine moieties. For example, the fluorine atom induces distinct splitting patterns in aromatic protons (δ 7.97 ppm, m) .
- Mass Spectrometry (MS) : ESI+ or HRMS to confirm molecular weight (e.g., m/z 493.3 [M+1] for a related compound) .
- HPLC : Assess purity (>97% for research-grade material) using C18 columns and UV detection .
Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound?
Answer:
- Crystal Growth : Use slow evaporation from polar solvents (e.g., methanol/water) to obtain single crystals.
- Data Collection : Employ synchrotron radiation or high-resolution diffractometers (Cu-Kα).
- Structure Refinement : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for solution) to determine the (R)-configuration and hydrogen bonding networks .
Q. Key Parameters :
- Resolution: <1.0 Å for accurate fluorine positioning.
- R-factor: Aim for <0.05 to ensure reliability .
Advanced: How to evaluate target selectivity in kinase inhibition studies?
Answer:
- Kinase Profiling : Screen against a panel of 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- IC50 Determination : Use fluorescence polarization (FP) or TR-FRET assays for quantitative analysis.
- Structural Insights : Perform docking studies (e.g., AutoDock Vina) to compare binding modes with related inhibitors like AKT or GRK2 inhibitors .
Q. Example Data :
| Kinase | IC50 (nM) | Selectivity Fold |
|---|---|---|
| GRK2 | 10 | 1 |
| PKA | >1000 | >100 |
Advanced: How to address contradictions in biological activity across studies?
Answer:
- Assay Variability : Standardize conditions (e.g., ATP concentration, pH) to minimize discrepancies.
- Compound Integrity : Verify stability via LC-MS before assays; degradation products may skew results.
- Cellular Context : Use isogenic cell lines to isolate target-specific effects vs. pathway crosstalk .
Advanced: What strategies improve metabolic stability in vivo?
Answer:
- Structural Modifications :
- In Vitro Testing : Use liver microsomes or hepatocytes to assess half-life and identify metabolic hotspots .
Basic: What safety precautions are advised for handling this compound?
Answer:
- GHS Classification : Based on analogs, expect acute toxicity (Category 4), skin/eye irritation.
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced: How to predict biological targets using computational methods?
Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to screen against kinase libraries. Prioritize targets with high docking scores (e.g., GRK2, AKT) .
- Pharmacophore Mapping : Align with known inhibitors (e.g., CK-666 for Arp2/3) to identify shared motifs .
Basic: How to optimize reaction yields during synthesis?
Answer:
- Temperature Control : Maintain 0–5°C during coupling to minimize racemization.
- Catalyst Screening : Test alternative catalysts (e.g., DMAP) for improved efficiency.
- Workup : Use extraction with ethyl acetate and brine to remove unreacted reagents .
Advanced: Designing SAR studies for enhanced potency: What substituents are critical?
Answer:
Q. SAR Table :
| Modification | Effect on IC50 (GRK2) |
|---|---|
| Ortho-F | 10 nM |
| Para-F | 100 nM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
